molecular formula C11H14N2O3 B13811135 3-Carboxymethyl-6-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 54554-63-1

3-Carboxymethyl-6-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13811135
CAS No.: 54554-63-1
M. Wt: 222.24 g/mol
InChI Key: QNQLQKRDBLQOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8,9-Tetrahydro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid is a heterocyclic compound with a unique structure that combines elements of pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

6,7,8,9-Tetrahydro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester
  • 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 9-methyl

Uniqueness

6,7,8,9-Tetrahydro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical properties and potential biological activities compared to its analogs .

Properties

CAS No.

54554-63-1

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-(6-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)acetic acid

InChI

InChI=1S/C11H14N2O3/c1-7-3-2-4-9-12-6-8(5-10(14)15)11(16)13(7)9/h6-7H,2-5H2,1H3,(H,14,15)

InChI Key

QNQLQKRDBLQOEZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=NC=C(C(=O)N12)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.